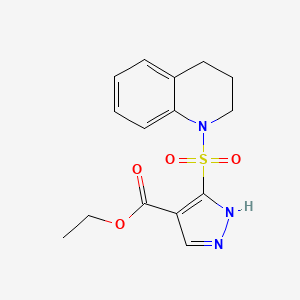
ethyl 5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Sulfonyl Intermediate: This step involves the sulfonylation of tetrahydroquinoline using sulfonyl chloride under basic conditions.
Pyrazole Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly for treating infections and metabolic disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
- 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid
- 5-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)-1,2-dihydropyridin-2-one
- ETHYL 5-[5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXYLATE
Uniqueness: ETHYL 5-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a tetrahydroquinoline sulfonyl group with a pyrazole carboxylate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H17N3O4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
ethyl 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-15(19)12-10-16-17-14(12)23(20,21)18-9-5-7-11-6-3-4-8-13(11)18/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,16,17) |
InChIキー |
ZHFSPVCPZVFFEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11269957.png)
![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11269960.png)
methanone](/img/structure/B11269970.png)
![3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11269972.png)
![1-((2,5-dimethylbenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11269978.png)
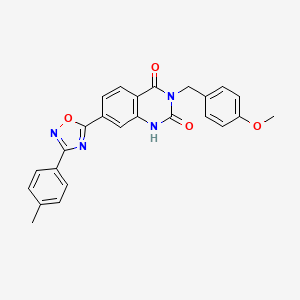
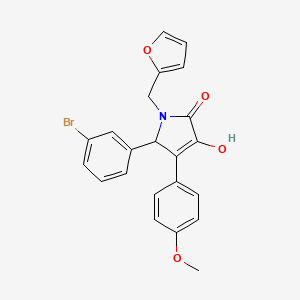
![N-(4-ethoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270004.png)
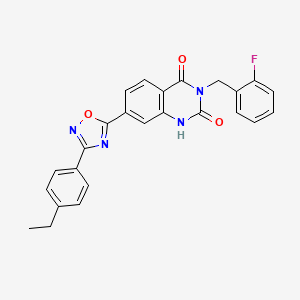
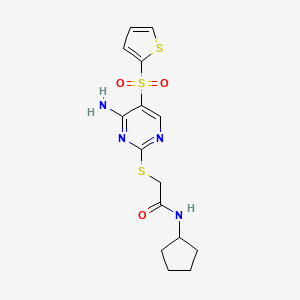
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)
![2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270041.png)
![2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B11270047.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide](/img/structure/B11270052.png)
